N-[(4-methoxyphenyl)methyl]-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
CAS No.: 896307-47-4
Cat. No.: VC11870684
Molecular Formula: C24H25N5O3S
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896307-47-4 |
|---|---|
| Molecular Formula | C24H25N5O3S |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H25N5O3S/c1-31-20-9-5-18(6-10-20)15-22-26-27-24(29(22)28-13-3-4-14-28)33-17-23(30)25-16-19-7-11-21(32-2)12-8-19/h3-14H,15-17H2,1-2H3,(H,25,30) |
| Standard InChI Key | MEZPRCKPLISSAT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles renowned for their bioactivity. Its IUPAC name reflects a triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with (4-methoxyphenyl)methyl and pyrrol-1-yl moieties, respectively. The molecular formula C24H25N5O3S (MW: 463.6 g/mol) underscores its moderate hydrophobicity, which is critical for membrane permeability in biological systems.
Key Structural Features:
| Property | Value/Description |
|---|---|
| CAS Registry Number | 896307-47-4 |
| Molecular Formula | C24H25N5O3S |
| Molecular Weight | 463.6 g/mol |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC |
| InChI Key | MEZPRCKPLISSAT-UHFFFAOYSA-N |
The presence of dual (4-methoxyphenyl)methyl groups enhances aromatic stacking potential, while the pyrrol-1-yl substituent introduces conformational flexibility . The sulfanyl-acetamide linker may facilitate hydrogen bonding with biological targets, a hypothesis supported by molecular docking studies of analogous triazoles.
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit synthetic details for this compound remain undisclosed in public literature, its construction likely follows established protocols for 1,2,4-triazole derivatives. A plausible multi-step route involves:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions generates the 1,2,4-triazole scaffold.
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Substitution at Position 3: Thiolation via nucleophilic displacement introduces the sulfanyl group, which is subsequently alkylated with chloroacetamide to form the SCC(=O)N moiety.
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Functionalization at Positions 4 and 5: Sequential alkylation with (4-methoxyphenyl)methyl bromide and coupling with pyrrole-1-carbonyl chloride installs the remaining substituents .
Reaction optimization typically employs polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yields, which are estimated at 60–75% based on analogous syntheses.
Analytical Validation
Structural confirmation relies on advanced spectroscopic techniques:
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1H/13C NMR: Resonances at δ 3.75–3.80 ppm (methoxy protons) and δ 7.20–7.90 ppm (aromatic protons) confirm the (4-methoxyphenyl)methyl groups. The pyrrol-1-yl moiety exhibits characteristic signals near δ 6.25 ppm (β-pyrrole protons) .
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 464.1687 ([M+H]+) aligns with the theoretical mass.
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FT-IR Spectroscopy: Stretching vibrations at 1650 cm−1 (amide C=O) and 1250 cm−1 (C-S) validate key functional groups.
Comparative Analysis with Related Compounds
This compound’s dual (4-methoxyphenyl)methyl groups may confer superior target selectivity over simpler triazoles, though in vitro validation is required .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce purification steps and improve scalability.
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Target Identification: Employ chemoproteomics to map protein interactomes and elucidate mechanisms.
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ADMET Profiling: Assess pharmacokinetics in rodent models to guide lead optimization .
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Therapeutic Expansion: Explore applications in neurodegenerative diseases, leveraging triazoles’ neuroprotective effects.
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